5-Nitro-1,2-dihydrocyclobutabenzene
Description
Historical Context of Cyclobutabenzene Chemistry
The journey into the chemistry of cyclobutabenzene, also known as benzocyclobutene, began in the early 20th century. The first authenticated synthesis of a benzocyclobutene derivative was reported by Finkelstein in 1909. ias.ac.in This pioneering work, however, remained largely overlooked for decades. It wasn't until 1956 that Cava and Napier independently prepared the parent benzocyclobutene, confirming Finkelstein's earlier findings and truly opening the door to the exploration of this unique class of compounds. ias.ac.in
The synthesis of benzocyclobutenes has been a persistent challenge for organic chemists. scripps.edu Early methods often involved multi-step sequences with harsh reaction conditions. However, recent advancements have provided more efficient routes. For instance, modern methods may employ palladium-catalyzed C-H activation of methyl groups to construct the strained four-membered ring. nih.gov These developments have made benzocyclobutene and its derivatives more accessible for further study and application. scripps.edu
Significance of Nitroaromatic Compounds in Advanced Organic Synthesis
Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as versatile intermediates in the production of a vast array of valuable materials, including pharmaceuticals, dyes, and explosives. researchgate.netscispace.com The significance of the nitro group (—NO₂) stems from its powerful electron-withdrawing nature, which profoundly influences the reactivity of the aromatic ring to which it is attached. youtube.comresearchgate.net
This electron-withdrawing effect deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it towards nucleophilic aromatic substitution (SNAr). youtube.comchemicalforums.com This activation is particularly pronounced when the nitro group is positioned ortho or para to a leaving group, as it can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. youtube.com Furthermore, the nitro group can be readily transformed into a variety of other functional groups, such as amines and carbonyls, making it a highly valuable synthetic handle. researchgate.net The ability to introduce a nitro group and then modify it allows for the construction of complex molecular architectures from simple starting materials. orgchemres.org
Positioning of 5-Nitro-1,2-dihydrocyclobutabenzene within Strained Ring Systems
The fusion of a cyclobutane (B1203170) ring to a benzene (B151609) ring in this compound results in a molecule with significant ring strain. wikipedia.orglibretexts.org Ring strain arises from the deviation of bond angles from their ideal values, leading to increased potential energy and altered reactivity. wikipedia.orglibretexts.orglibretexts.org In an unstrained cycloalkane, the carbon atoms adopt a tetrahedral geometry with bond angles of approximately 109.5°. masterorganicchemistry.com However, the internal bond angles of a planar cyclobutane ring are constrained to 90°, resulting in substantial angle strain. masterorganicchemistry.com To alleviate some of this strain, the cyclobutane ring in cyclobutabenzene is not perfectly planar. masterorganicchemistry.com
The presence of the nitro group, a strongly electron-withdrawing substituent, further influences the electronic structure and potentially the strain within the this compound molecule. The nitro group's ability to pull electron density from the aromatic ring can affect the bond lengths and angles of the fused system. researchgate.net While the primary contribution to the strain in this compound comes from the geometric constraints of the fused four-membered ring, the electronic perturbations introduced by the nitro group are expected to modulate its reactivity. Computational studies on related substituted benzocyclobutene systems have shown that substituents can influence the energetics of ring-opening reactions, a characteristic transformation of these strained molecules. rsc.orgresearchgate.net
Overview of Academic Research Trajectories for Nitro-Substituted Cyclobutabenzene Derivatives
While the parent cyclobutabenzene scaffold has been the subject of considerable research, the academic exploration of its nitro-substituted derivatives appears to be a more specialized area. Research in the broader field of benzocyclobutenes has often focused on their synthesis and their use as precursors to other molecules, particularly through thermal ring-opening to form reactive o-quinodimethanes. ias.ac.in
The introduction of a nitro group onto the cyclobutabenzene core opens up new avenues for investigation. Based on the well-established chemistry of nitroaromatics, research trajectories for nitro-substituted cyclobutabenzene derivatives would likely include:
Exploration of Nucleophilic Aromatic Substitution Reactions: The activating effect of the nitro group could be exploited to introduce a variety of nucleophiles onto the aromatic ring, leading to the synthesis of novel, highly functionalized cyclobutabenzene derivatives.
Synthesis of Novel Heterocyclic Systems: The nitro group can serve as a precursor to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems incorporating the cyclobutabenzene moiety.
Investigation of Ring-Opening Reactions: Studies could focus on how the electronic nature of the nitro group influences the thermal or photochemical ring-opening of the cyclobutene (B1205218) ring, potentially altering the reactivity of the resulting o-quinodimethane intermediate.
Development of Novel Materials: The unique combination of a strained ring and a polar, reactive functional group could lead to the development of new materials with interesting electronic or energetic properties.
Detailed research findings specifically on this compound are not extensively documented in readily available literature, suggesting that this particular derivative and its analogues represent a promising area for future academic inquiry.
Structure
3D Structure
Properties
IUPAC Name |
3-nitrobicyclo[4.2.0]octa-1(6),2,4-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYYCDAVWLQXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 5 Nitro 1,2 Dihydrocyclobutabenzene
Reactions of the Nitro Group in the Cyclobutabenzene Context
The electron-withdrawing nitro group is a versatile functional group that can be converted into various other functionalities, significantly expanding the synthetic utility of the cyclobutabenzene scaffold. nowgonggirlscollege.co.inlibretexts.org
The reduction of the nitro group is one of its most important reactions, typically leading to the formation of an amino group. masterorganicchemistry.com This transformation involves a six-electron reduction that proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govgoogle.com
Complete Reduction to Amine: The conversion of 5-Nitro-1,2-dihydrocyclobutabenzene to 5-Amino-1,2-dihydrocyclobutabenzene can be achieved using several established methods. masterorganicchemistry.com Common procedures include catalytic hydrogenation (e.g., using H₂ gas over a palladium, platinum, or nickel catalyst) or treatment with metals in acidic media, such as tin (Sn), iron (Fe), or zinc (Zn) with hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com
Partial Reduction to Hydroxylamine: Under carefully controlled, milder conditions, the reduction can be stopped at the intermediate hydroxylamine stage. nih.govthieme-connect.de This partial reduction yields 5-(Hydroxylamino)-1,2-dihydrocyclobutabenzene. The isolation of the hydroxylamine can be challenging as it is often a reactive intermediate on the pathway to the full amine. google.comthieme-connect.de
| Transformation | Reagents | Product |
| Nitro to Amine | Sn/HCl, Fe/HCl, or H₂/Pd | 5-Amino-1,2-dihydrocyclobutabenzene |
| Nitro to Hydroxylamine | Controlled reduction (e.g., Zn/NH₄Cl) | 5-(Hydroxylamino)-1,2-dihydrocyclobutabenzene |
Carbonyl Group Formation: While less common for aromatic nitro compounds, the nitro group can, in principle, be converted to a carbonyl group via the Nef reaction. organic-chemistry.org This reaction typically applies to primary or secondary nitroalkanes, which are deprotonated to form a nitronate salt that is then hydrolyzed under acidic conditions to yield a ketone or aldehyde. organic-chemistry.orgwikipedia.org For this compound, this would involve a tautomeric aci-nitro intermediate, which is generally less favorable for aromatic systems.
Azo Group Formation: Azo compounds can be formed under specific reductive conditions where the nitroso and hydroxylamine intermediates condense. google.comthieme-connect.de For instance, reduction of a nitroaromatic compound under basic conditions can lead to bimolecular products. The reaction between the 5-nitroso and 5-(hydroxylamino) intermediates of the cyclobutabenzene would lead to an azoxy compound, which can be further reduced to the corresponding azo derivative, 5,5'-Azobis(1,2-dihydrocyclobutabenzene).
The conversion of the nitro group to an aryl azide (B81097) or a diazonium salt is a two-step process that proceeds through the corresponding amine. lkouniv.ac.innih.gov
Reduction to Amine: The initial step is the reduction of this compound to 5-Amino-1,2-dihydrocyclobutabenzene as described in section 3.1.1. libretexts.org
Diazotization: The resulting primary aromatic amine is then treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C), to form the corresponding aryl diazonium salt, 1,2-dihydrocyclobutabenzen-5-yl-diazonium chloride. lkouniv.ac.inyoutube.com This intermediate is often unstable and used directly in the next step. libretexts.org
Conversion to Aryl Azide: The diazonium salt can be readily converted to 5-Azido-1,2-dihydrocyclobutabenzene by treatment with sodium azide (NaN₃). nih.govresearchgate.net
Aryl diazonium salts are highly versatile intermediates that can be transformed into a wide array of functional groups through Sandmeyer-type reactions. libretexts.orglibretexts.org
| Starting Material | Reagents | Intermediate | Reagents | Final Product |
| This compound | 1. Sn, HCl | 5-Amino-1,2-dihydrocyclobutabenzene | 2. NaNO₂, HCl (0-5°C) | 1,2-Dihydrocyclobutabenzen-5-yldiazonium salt |
| 1,2-Dihydrocyclobutabenzen-5-yldiazonium salt | NaN₃ | - | - | 5-Azido-1,2-dihydrocyclobutabenzene |
Reactions Involving the Strained Cyclobutene (B1205218) Ring
The fused cyclobutene ring is characterized by significant ring strain, which dictates its reactivity, primarily through thermal ring-opening reactions.
When heated, 1,2-dihydrocyclobutabenzenes undergo a thermal electrocyclic ring-opening to form highly reactive o-quinodimethane intermediates. masterorganicchemistry.comlibretexts.org This pericyclic reaction is stereospecific and proceeds in a conrotatory fashion under thermal conditions. masterorganicchemistry.comresearchgate.net In the case of this compound, heating leads to the cleavage of the C1-C2 sigma bond, generating the transient 4-nitro-o-quinodimethane. nih.gov Due to their high reactivity, these intermediates are typically generated in situ and trapped immediately. rsc.org The electron-withdrawing nitro group influences the electronic properties of the resulting diene.
The o-quinodimethane intermediate generated from the ring-opening is a conjugated diene and a powerful reactant in Diels-Alder [4+2] cycloaddition reactions. rsc.orgresearchgate.net This strategy provides a robust method for the synthesis of complex polycyclic and heterocyclic systems. scite.ai
The 4-nitro-o-quinodimethane intermediate can be trapped by a variety of dienophiles. The reaction's efficiency and selectivity depend on the nature of the dienophile. Activated dienophiles, such as those bearing electron-withdrawing groups, are particularly effective. mdpi.com
| Dienophile | Resulting Structure Type |
| Maleimides | Fused polycyclic imide systems |
| Acrylates | Tetrahydronaphthalene derivatives |
| Acetylenic Esters | Dihydronaphthalene or fully aromatized naphthalene (B1677914) derivatives |
| Fullerenes | Fullerene adducts researchgate.net |
For example, the reaction with N-phenylmaleimide would yield a complex tetracyclic adduct. Similarly, reaction with dimethyl acetylenedicarboxylate (B1228247) would initially form a dihydronaphthalene adduct, which may subsequently aromatize. The presence of the nitro group on the diene component affects the HOMO-LUMO energy levels, influencing the reaction rate and regioselectivity of the cycloaddition. scite.ai
Cross-Coupling Reactions and C-H Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.
The Suzuki reaction , which couples an organoboron compound with an organohalide, is widely used for synthesizing biaryls, polyolefins, and styrenes. wikipedia.org This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. wikipedia.orgfishersci.co.uk The general mechanism involves oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product. libretexts.org While direct examples with this compound are not provided, the methodology is applicable to a wide range of aryl halides and triflates. fishersci.co.ukorganic-chemistry.org The presence of a nitro group can influence the reactivity, and Suzuki couplings of nitroarenes have been developed. organic-chemistry.org
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for forming C(sp²)-C(sp) bonds under mild conditions. libretexts.org A denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes has been reported, providing a method for C(sp²)-C(sp) bond formation by displacing a nitro group. rsc.org This suggests that this compound could potentially undergo Sonogashira coupling, either at a halogenated position or potentially through displacement of the nitro group itself.
| Coupling Reaction | Typical Reactants | Catalyst System | Key Features |
| Suzuki Coupling | Organoboron compound + Organohalide/Triflate | Pd(0) catalyst, Base | Mild conditions, low toxicity of reagents. wikipedia.orgfishersci.co.uk |
| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Pd catalyst, Cu co-catalyst, Base | Forms C(sp²)-C(sp) bonds under mild conditions. wikipedia.orglibretexts.org |
Copper-mediated coupling reactions, particularly the Ullmann reaction , are used for the synthesis of biaryls from aryl halides. organic-chemistry.orgwikipedia.orgbyjus.com The "Ullmann-type" reactions are broader and include the formation of aryl ethers, thioethers, and amines. organic-chemistry.orgwikipedia.org These reactions often require high temperatures and are typically used with electron-deficient aryl halides. wikipedia.orgwikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. wikipedia.org Copper-catalyzed amination reactions have been shown to be highly regioselective. rsc.org For instance, the coupling of primary carbamates with 5-substituted-1,2,3-triiodobenzenes occurs exclusively at the less sterically hindered terminal positions. rsc.org This selectivity could be relevant for functionalizing derivatives of this compound.
Site-selective C-H functionalization has emerged as a powerful strategy in organic synthesis, allowing for the direct modification of C-H bonds. nih.gov Palladium catalysis is frequently employed for this purpose, often using a directing group within the substrate to control the position of functionalization. nih.govrsc.org While ortho-C-H functionalization is well-established, recent advances have enabled meta-selective functionalization. rsc.org The directing group assists in the formation of a cyclometalated intermediate, which then undergoes further reaction. nih.gov For instance, the keto group in chromones can direct C-H activation to the C-5 position. rsc.org In the context of this compound, the nitro group itself, or other functional groups introduced onto the molecule, could potentially act as directing groups to achieve site-selective C-H functionalization of the aromatic or cyclobutene rings.
Nucleophilic Aromatic Substitution (SNAr) and Substitution of Hydrogen (SNH) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups, such as the nitro group. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.comnih.gov The presence of a nitro group ortho or para to a leaving group strongly activates the ring towards nucleophilic attack. wikipedia.org
A related and important pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen . This reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring by a nucleophile. organic-chemistry.orgwikipedia.orgsioc-journal.cn The nucleophile used in VNS contains a leaving group, which is eliminated in a subsequent step. organic-chemistry.org For nitroarenes, VNS typically occurs at the positions ortho and para to the nitro group. organic-chemistry.org This method provides a powerful way to introduce substituents onto the aromatic ring of this compound without the need for a pre-installed leaving group. The reaction is generally faster than the substitution of a halogen in a similar position. organic-chemistry.org
| Reaction Type | Description | Key Intermediate | Position of Substitution on Nitroarenes |
| SNAr | Substitution of a leaving group on an activated aromatic ring. wikipedia.org | Meisenheimer Complex wikipedia.orgyoutube.comnih.gov | Ortho/Para to activating group. wikipedia.org |
| VNS | Substitution of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.orgwikipedia.org | σ-adduct organic-chemistry.org | Ortho/Para to nitro group. organic-chemistry.org |
1,3-Dipolar Cycloaddition Reactions (e.g., involving Nitrones, Nitrile Oxides, Nitronates)
The 1,3-dipolar cycloaddition is a powerful reaction in organic chemistry for constructing five-membered heterocyclic rings in a highly stereospecific manner. wikipedia.org The reaction involves a 4π-electron component, the 1,3-dipole, and a 2π-electron component, the dipolarophile, which react in a concerted, pericyclic process. chesci.comchemtube3d.com For this compound, the strained double bond within the fused cyclobutene ring system presents a potential site for reaction as a dipolarophile.
While experimental data on this compound itself in these reactions is limited, computational studies on related structures provide significant insight. A study on the reaction of a nitrone with benzocyclobutadiene (a closely related, more unsaturated analogue) found that the reaction proceeds via a concerted mechanism, as proposed by Huisgen, rather than a stepwise diradical pathway. nih.gov This suggests that the strained ring system is indeed a viable dipolarophile. Attenuating the antiaromatic character, as is the case when moving from cyclobutadiene (B73232) to benzocyclobutadiene, favors the concerted cycloaddition pathway. nih.gov
The nitro group on the benzene (B151609) ring is also significant, as aliphatic nitro compounds are common precursors for generating 1,3-dipoles like nitrile oxides and nitronates in situ. researchgate.netrsc.org These dipoles can then react with alkenes to form isoxazolines and related heterocycles. thieme-connect.comrsc.orgresearchgate.net This pathway involves converting the nitroalkane into a silyl (B83357) nitronate, which then undergoes cycloaddition. researchgate.netthieme-connect.com This highlights a synthetic route where derivatives of the title compound could be used to generate the dipole itself for subsequent reactions.
Table 1: Common 1,3-Dipoles and Resulting Heterocyclic Products
| 1,3-Dipole | Dipolarophile | Resulting 5-Membered Heterocycle |
|---|---|---|
| Nitrone | Alkene | Isoxazolidine |
| Nitrile Oxide | Alkene | Isoxazoline |
| Nitrile Oxide | Alkyne | Isoxazole |
Derivatization Reactions for Spectroscopic and Chromatographic Analysis
Chemical derivatization is a critical strategy in analytical chemistry to enhance the detectability and chromatographic behavior of analytes. For a compound like this compound, derivatization can improve its volatility for gas chromatography (GC) or enhance its ionization efficiency for mass spectrometry (MS). researchgate.netrsc.orgrsc.org
Acylation and Alkylation of Relevant Functional Groups
Direct electrophilic acylation or alkylation of the benzene ring of this compound, such as in Friedel-Crafts reactions, is generally not viable. The nitro group is a powerful deactivating group, which reduces the nucleophilicity of the aromatic ring to a level where it does not readily react with the electrophiles generated in these reactions. researchgate.net Furthermore, the acidic conditions often employed can lead to the opening of the strained cyclobutene ring. researchgate.net
A more effective strategy for creating acyl and alkyl derivatives involves the chemical modification of the nitro group itself. The most common approach is the reduction of the nitro group to a primary amine, which is then readily acylated or alkylated. iosrjournals.orgnih.gov This two-step, one-pot process, often termed reductive acylation or alkylation, circumvents the issues of ring deactivation.
Reductive Acylation: The nitro group can be reduced to an amine using various reagents, such as sodium borohydride (B1222165) with a palladium-on-carbon (Pd-C) catalyst, and then acetylated in situ with acetic anhydride (B1165640) to form the corresponding acetamide. iosrjournals.org Platinum complexes have also been shown to catalyze reductive N-acylation. acs.org
Reductive Alkylation: Similarly, a one-pot reductive N-alkylation can be achieved using a reducing system like zinc dust in acetic acid, with a carbonyl compound (aldehyde or ketone) serving as the source for the alkyl group. nih.gov
Table 2: Example Reagent Systems for Reductive Derivatization of Nitroarenes
| Derivatization Type | Reducing Agent | Acylating/Alkylating Agent | Typical Product | Reference(s) |
|---|---|---|---|---|
| Reductive Acetylation | NaBH₄ / Pd-C | Acetic Anhydride | N-Arylacetamide | iosrjournals.org |
Silylation Techniques for Volatility Enhancement
Silylation is a cornerstone of derivatization for gas chromatography (GC) analysis. The process involves replacing active hydrogen atoms in polar functional groups (-OH, -NH₂, -COOH, -SH) with a nonpolar trimethylsilyl (B98337) (TMS) group, which increases the molecule's volatility and thermal stability. youtube.comnih.gov
This compound in its parent form lacks the active hydrogens necessary for direct silylation. Therefore, this technique becomes applicable only after chemical modification to introduce a suitable functional group. The most relevant pathway is the reduction of the nitro group to an amine (-NH₂) or a hydroxylamine (-NHOH), both of which are readily silylated. nih.govnih.gov For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent commonly used for derivatizing hydroxylated and aminated compounds prior to GC-MS analysis. nih.gov
Table 3: Common Silylating Reagents and Target Functional Groups
| Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH, -CONH₂ |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH |
| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents |
Formation of Oxime Derivatives for Carbonyl Compounds
The formation of an oxime is a standard derivatization reaction for compounds containing a carbonyl group (an aldehyde or a ketone). The reaction involves the condensation of the carbonyl compound with hydroxylamine (or a substituted hydroxylamine) to yield an oxime, which has a C=N-OH functional group. acs.org This derivatization is often used to characterize aldehydes and ketones.
It is critical to note that This compound does not possess a carbonyl functional group. Therefore, the direct formation of an oxime derivative from the parent compound is not possible. This analytical derivatization technique would only be relevant for a derivative of this compound that has been synthetically modified to contain an aldehyde or ketone moiety. Such a transformation could potentially be achieved through oxidation of the benzylic positions of the cyclobutane (B1203170) ring, but this would be a separate synthetic problem rather than a direct analytical derivatization of the title compound.
Theoretical and Computational Investigations of 5 Nitro 1,2 Dihydrocyclobutabenzene
Quantum Chemical Calculations
There is no published research detailing quantum chemical calculations specifically for 5-Nitro-1,2-dihydrocyclobutabenzene.
Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)
Specific data on the molecular orbitals (HOMO, LUMO), charge distribution, and other electronic structure parameters for this compound are not available in the scientific literature.
Reaction Mechanism Elucidation through Computational Modeling
No computational studies on the reaction mechanisms involving this compound have been found.
Transition State Analysis and Reaction Pathways
There is no information on the transition state analysis or reaction pathways for any reaction of this compound.
Energy Profile Calculations (e.g., Gibbs Free Energies)
Calculations of Gibbs free energies or other energy profiles for reactions of this compound are not present in the available literature.
Molecular Dynamics Simulations
No molecular dynamics simulation studies have been published for this compound.
Conformational Analysis and Molecular Dynamics
Specific conformational analysis and molecular dynamics data for this compound are absent from scientific databases and publications.
Table of Compound Names Mentioned
Simulation of Intermolecular Interactions and Packing in Solid State
Direct computational studies on the crystal structure and solid-state packing of this compound are not extensively available in current scientific literature. However, by examining theoretical investigations of analogous nitroaromatic compounds, we can infer the types of intermolecular interactions and packing phenomena that would be crucial to the analysis of this specific molecule. Computational simulations, typically employing methods like quantum chemistry and molecular mechanics, are instrumental in understanding the forces that govern the arrangement of molecules in a crystal lattice.
For nitroaromatic compounds, intermolecular interactions are often dominated by a combination of forces. These include π-π stacking interactions between aromatic rings, and hydrogen bonds, particularly C-H···O interactions involving the nitro group's oxygen atoms. For instance, a study on dihalonitrobenzenes revealed that while π-stacking was the most significant energetically attractive interaction, self-complementary halogen···O(nitro) and C-H···O(nitro) interactions also contributed substantially to the cohesive energy between molecules. nih.gov The presence of the electron-withdrawing nitro group can polarize the molecule, enhancing such electrostatic interactions.
Polymorphism, the ability of a compound to crystallize in different forms, is another key area of investigation in solid-state simulations. Different packing arrangements can lead to variations in physical properties. While no specific polymorphs of this compound are documented, computational studies on similar molecules, such as 4,5-dimethoxy-2-nitrobenzyl acetate, have successfully elucidated the energetic reasons for the preferential growth of one polymorph over another, often relating to the efficiency of packing and the nature of intermolecular bonds.
A hypothetical summary of the types of data that would be generated from a full computational analysis of the solid state of this compound is presented in the table below. This data is illustrative, based on findings for similar nitroaromatic compounds.
| Interaction Type | Potential Energy (kJ/mol) | Key Contributing Atoms |
| π-π Stacking | -30 to -50 | Benzene (B151609) ring |
| C-H···O Hydrogen Bond | -5 to -15 | Nitro group (O), Aromatic/Cyclobutyl (H) |
| van der Waals Forces | -1 to -5 | All atoms |
Application of Machine Learning and Artificial Intelligence in Nitro-Cyclobutabenzene Research
The application of machine learning (ML) and artificial intelligence (AI) to the study of nitroaromatic compounds is a burgeoning field, though specific applications to this compound are not yet reported. These computational tools are primarily used to predict various properties of molecules, thereby accelerating research and reducing the need for extensive laboratory synthesis and testing.
One of the most developed applications of ML in this area is the prediction of the properties of energetic materials. Quantitative Structure-Property Relationship (QSPR) models, often built using artificial neural networks, can predict parameters such as impact sensitivity. nih.gov These models use molecular descriptors, like electrotopological-state indices, which encode information about the electronic and topological features of the molecule, to correlate the structure with a specific property. nih.gov For a compound like this compound, a QSPR model could be trained on a dataset of known nitro compounds to predict its energetic characteristics. nih.gov
Another significant application of ML is in predicting the toxicological profiles of chemical compounds. For nitroaromatics, a major concern is their potential mutagenicity. ML-based classification models have been successfully developed to predict the mutagenic potential of nitroaromatic compounds. nih.gov These models often employ various machine learning algorithms in conjunction with molecular fingerprints to classify compounds as mutagenic or non-mutagenic. Such an approach could be used to perform an initial in silico hazard assessment of this compound. nih.gov
The general workflow for applying ML to a new nitro-cyclobutabenzene would involve:
Descriptor Calculation: Computing a wide range of molecular descriptors for this compound.
Model Application: Inputting these descriptors into a pre-trained ML model.
Property Prediction: The model then outputs a prediction for the property of interest, such as toxicity or impact sensitivity.
Below is an illustrative table of the types of properties that could be predicted for this compound using ML models, and the types of descriptors that would be relevant.
| Predicted Property | Relevant Molecular Descriptors | Machine Learning Model Example |
| Mutagenicity | Molecular fingerprints (e.g., MACCS, ECFP), Quantum chemistry descriptors | Support Vector Machine, Random Forest nih.gov |
| Impact Sensitivity | Electrotopological-state indices nih.gov | Artificial Neural Network nih.gov |
| Solubility | Topological Polar Surface Area, XLogP3 | Gradient Boosting, Multiple Linear Regression |
Unable to Generate Article Due to Lack of Specific Scientific Data
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Advanced Spectroscopic Characterization of 5 Nitro 1,2 Dihydrocyclobutabenzene
X-ray Crystallography and Diffraction Analysis
Single-crystal X-ray diffraction is a powerful analytical technique that offers unambiguous insight into the internal lattice of crystalline substances. nih.gov By irradiating a single crystal with monochromatic X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, leading to the precise determination of atomic positions, unit cell dimensions, and other crucial structural parameters. nih.gov
While this technique is the gold standard for solid-state structure determination, a search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for 5-Nitro-1,2-dihydrocyclobutabenzene. However, for illustrative purposes, the table below represents typical crystallographic data that would be obtained from such an analysis for a comparable nitroaromatic compound.
| Parameter | Illustrative Value |
|---|---|
| Chemical Formula | C₈H₇NO₂ |
| Formula Weight | 149.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.35 |
| b (Å) | 8.54 |
| c (Å) | 11.21 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 678.9 |
| Z (Molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.460 |
The molecular geometry of this compound is expected to be influenced by both intramolecular strain and intermolecular forces in the solid state. The fusion of the cyclobutane (B1203170) ring to the benzene (B151609) ring likely induces some strain, which may affect the planarity of the aromatic system. The nitro group, being a strong electron-withdrawing group, can influence the electronic structure and geometry of the benzene ring. mdpi.com Studies on para-substituted nitrobenzene (B124822) derivatives have shown that the nitro group can be twisted out of the plane of the aromatic ring due to crystal packing forces, and this can significantly modify its electronic properties. mdpi.com
In the crystalline environment, intermolecular interactions play a crucial role in dictating the packing arrangement of molecules. For nitroaromatic compounds, several types of interactions are significant:
C-H···O Hydrogen Bonds: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming weak hydrogen bonds with hydrogen atoms from adjacent molecules. These interactions are a common feature in the crystal packing of nitro-substituted benzenes. researchgate.net
π-π Stacking Interactions: The aromatic rings of adjacent molecules can stack on top of each other. The presence of the electron-withdrawing nitro group can polarize the molecule, often leading to offset or slipped-stacking arrangements to minimize electrostatic repulsion. researchgate.net
The interplay of these forces determines the final crystal structure, influencing properties such as density and thermal stability.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry is an indispensable analytical tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule and its fragments. researchgate.net
For this compound (C₈H₇NO₂), the exact mass would be a key piece of identifying information. Under electron ionization (EI), the molecule would be expected to form a molecular ion (M⁺˙) and then undergo characteristic fragmentation. While a specific mass spectrum for this compound is not available in the searched literature, a predicted fragmentation pattern can be proposed based on the known behavior of nitroaromatic compounds. cam.ac.uknist.gov
Key fragmentation pathways would likely include:
Loss of the nitro group (-NO₂) to give a fragment at m/z [M - 46]⁺˙.
Loss of a nitro radical (·NO₂) and a hydrogen radical (·H).
Fragmentation involving the loss of nitric oxide (-NO) or an oxygen atom (-O) from the nitro group.
Cleavage of the fused cyclobutane ring.
The table below presents a predicted list of major fragments for this compound.
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Predicted Neutral Loss |
|---|---|---|
| 149 | [C₈H₇NO₂]⁺˙ | - (Molecular Ion) |
| 133 | [C₈H₇O₂]⁺ | ·NO |
| 119 | [C₈H₇O]⁺ | ·NO₂ |
| 103 | [C₈H₇]⁺ | ·NO₂ |
| 91 | [C₇H₇]⁺ | C₂H₂ + NO₂ |
| 77 | [C₆H₅]⁺ | C₂H₂ + NO₂ + H₂ |
Synthetic Applications and Potential in Advanced Organic Synthesis
Building Blocks for Complex Polycyclic Aromatic Compounds
5-Nitro-1,2-dihydrocyclobutabenzene serves as a foundational component in the construction of intricate polycyclic aromatic hydrocarbons (PAHs). mdpi.comnih.gov PAHs, with their extended π-systems, are of great interest due to their unique electronic and optical properties. The strain within the four-membered ring of the cyclobutabenzene core can be strategically released through thermal or photochemical reactions, leading to the formation of new aromatic rings. The nitro group, a powerful electron-withdrawing group, can be transformed into various other functionalities, further expanding the synthetic possibilities. nih.govnih.gov This allows for the programmed assembly of larger, more complex aromatic architectures. rsc.org
The general strategy involves the initial synthesis of the this compound scaffold, which can then undergo a series of reactions, including cycloadditions and ring-opening/aromatization sequences, to build up the desired polycyclic framework. The nitro group can be retained for its electronic influence or converted to other groups like amines, which can then participate in further ring-forming reactions.
Precursors for Nitrogen-Containing Heterocyclic Systems (e.g., Indoles, Pyrroles)
The presence of the nitro group makes this compound an excellent starting material for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. wjpmr.commdpi.comnih.govfrontiersin.org
Indole (B1671886) Synthesis:
The reduction of the nitro group to an amino group is a key transformation. This amino-substituted cyclobutabenzene can then undergo various cyclization strategies to form the indole nucleus. jocpr.com For instance, the resulting amine can be reacted with a suitable two-carbon synthon to construct the pyrrole (B145914) ring fused to the benzene (B151609) ring. rsc.org The specific reaction conditions and reagents can be tailored to achieve desired substitution patterns on the final indole product. nih.govnih.govgoogle.com
Pyrrole Synthesis:
Similarly, the nitro group can be catalytically reduced to an amine, which can then participate in classical pyrrole syntheses like the Paal-Knorr or Hantzsch synthesis by reacting with appropriate 1,4-dicarbonyl compounds. researchgate.netnih.govresearchgate.net The versatility of this approach allows for the creation of a wide array of substituted pyrroles with potential applications in medicinal chemistry and materials science. mdpi.comscielo.br
Role in Polymer and Materials Science
The unique reactivity of this compound and its derivatives makes them valuable monomers in polymer and materials science. nih.govnih.gov The strained cyclobutene (B1205218) ring can undergo ring-opening polymerization (ROP) to generate polymers with novel backbone structures and properties.
The nitro group offers several advantages in this context. It can enhance the polymer's thermal stability and introduce a site for further functionalization. For example, the nitro group can be reduced to an amino group, which can then be used to crosslink polymer chains or to attach other functional molecules, thereby tuning the material's properties for specific applications. The resulting polymers may exhibit interesting optical or electronic properties due to the incorporation of the aromatic and nitro functionalities. researchgate.net
Synthesis of Modified Cyclobutabenzene Scaffolds with Tunable Reactivity
The this compound core can be chemically modified to create a library of scaffolds with tunable reactivity. google.com The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of substituents onto the benzene ring, thereby altering the electronic properties and steric environment of the molecule.
Furthermore, the nitro group itself can be transformed into a wide range of other functional groups, such as amines, hydroxylamines, and azo compounds. Each of these new functionalities imparts a different reactivity profile to the cyclobutabenzene scaffold, opening up new avenues for its application in organic synthesis. This ability to fine-tune the reactivity of the cyclobutabenzene core is crucial for its use in the targeted synthesis of complex molecules.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for Nitro-Cyclobutabenzene Derivatives
The primary challenge in studying 5-Nitro-1,2-dihydrocyclobutabenzene is its synthesis. Currently, no established, high-yielding protocol for its preparation is documented. Future research must prioritize the development of efficient and sustainable synthetic methodologies. A key strategy would involve the late-stage nitration of a pre-formed 1,2-dihydrocyclobutabenzene core. However, the strained nature of the cyclobutane (B1203170) ring could lead to undesired ring-opening reactions under harsh nitrating conditions.
| Potential Synthetic Approach | Key Considerations and Challenges |
| Direct Nitration of 1,2-dihydrocyclobutabenzene | Controlling regioselectivity to favor the 5-position; potential for ring-opening or rearrangement of the strained cyclobutane ring under strong acidic conditions. |
| Cycloaddition Reactions | [2+2] cycloaddition of a suitable nitro-containing alkene with an aryne precursor could be a viable route, though controlling the regiochemistry of the cycloaddition would be critical. |
| Ring-Closing Metathesis (RCM) | Synthesis of a diene precursor containing the nitroaromatic moiety followed by RCM could offer a pathway, but the synthesis of the precursor itself may be complex. |
Exploration of New Reactivity Modes and Complex Transformations
The interplay between the electron-withdrawing nitro group and the strained cyclobutane ring is expected to give rise to unique reactivity. The nitro group can act as a powerful directing group in electrophilic aromatic substitution and can also be reduced to an amino group, opening avenues for further functionalization. The strained four-membered ring is susceptible to ring-opening reactions, which could be exploited in synthetic transformations to generate more complex molecular architectures.
Future investigations should focus on:
Nucleophilic Aromatic Substitution (SNAr): The nitro group should activate the aromatic ring towards SNAr reactions, allowing for the introduction of various nucleophiles.
Reduction of the Nitro Group: The selective reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and diazonium salts.
Ring-Opening Reactions: The controlled, selective opening of the cyclobutane ring could be triggered by thermal, photochemical, or chemical means, leading to the formation of functionalized styrene or other valuable derivatives.
Advanced Computational Predictions and Deeper Mechanistic Insights
Given the potential challenges and costs associated with experimental work on a novel compound, computational chemistry will be an indispensable tool. Density Functional Theory (DFT) and other high-level computational methods can provide invaluable insights into the structure, stability, and reactivity of this compound.
| Computational Study | Predicted Insights |
|---|---|
| Molecular Orbital Analysis (HOMO/LUMO) | Prediction of electrophilic and nucleophilic sites, guiding the design of synthetic reactions. |
| Reaction Pathway Modeling | Elucidation of reaction mechanisms for potential synthetic routes and transformations, including transition state analysis to predict reaction barriers. |
| Spectroscopic Predictions | Calculation of NMR, IR, and UV-Vis spectra to aid in the characterization of synthesized compounds. |
These computational studies can help to prioritize synthetic targets and reaction conditions, thereby accelerating the experimental discovery process and providing a deeper understanding of the underlying chemical principles governing the behavior of this unique molecule.
Integration of High-Throughput Experimentation and Automation in Discovery
To efficiently explore the synthesis and reactivity of this compound and its derivatives, high-throughput experimentation (HTE) and automated synthesis platforms will be highly beneficial. These technologies allow for the rapid screening of a large number of reaction conditions (e.g., catalysts, solvents, temperatures) to identify optimal synthetic protocols.
The integration of automated reaction platforms with in-line analytical techniques (such as LC-MS and NMR) can provide real-time data on reaction progress and product formation, significantly accelerating the research and development cycle. This approach would be particularly valuable for optimizing the challenging nitration and functionalization reactions of the cyclobutabenzene core.
Design of Highly Functionalized Nitro-Cyclobutabenzene Systems for Specific Synthetic Applications
Once reliable synthetic routes are established, the focus can shift to the design and synthesis of highly functionalized this compound derivatives with specific properties and applications. For instance, the introduction of additional functional groups could lead to the development of novel ligands for catalysis, advanced materials with unique electronic properties, or precursors for the synthesis of complex bioactive molecules.
The strategic placement of functional groups in concert with the inherent properties of the nitro-cyclobutabenzene scaffold could lead to the creation of a new class of building blocks for organic synthesis, offering novel disconnection approaches for the construction of complex molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
